molecular formula C6H3Br2ClFN B3017895 2,6-Dibromo-4-chloro-3-fluoroaniline CAS No. 1160574-58-2

2,6-Dibromo-4-chloro-3-fluoroaniline

Cat. No. B3017895
CAS RN: 1160574-58-2
M. Wt: 303.35
InChI Key: RKCRPSCQCHBRKN-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-chloro-3-fluoroaniline is a chemical compound that is widely used in scientific research. It is a member of the aniline family of compounds and is commonly referred to as DBF. This compound is of great interest to researchers due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of DBF is not well understood. However, it is believed to exert its antimicrobial and antiparasitic effects by disrupting the cell membrane and inhibiting the activity of certain enzymes. Its anticancer properties are believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DBF has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and parasites, including Escherichia coli and Plasmodium falciparum. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using DBF in lab experiments is its unique properties, which make it a valuable tool for researchers. However, one of the limitations of using DBF is its toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving DBF. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. Another area of interest is its potential use as a reagent for the synthesis of other compounds. Additionally, further research is needed to fully understand the mechanism of action of DBF and its potential applications in various fields.

Synthesis Methods

The synthesis of 2,6-Dibromo-4-chloro-3-fluoroaniline involves the reaction of 2,6-dibromo-4-chloroaniline with fluorine gas in the presence of a catalyst. This reaction results in the formation of DBF, which can be purified through various methods such as recrystallization or column chromatography.

Scientific Research Applications

DBF is widely used in scientific research due to its unique properties. It has been shown to possess antimicrobial, antiparasitic, and anticancer properties. It has also been used as a fluorescent probe for the detection of metal ions and as a reagent for the synthesis of other compounds.

properties

IUPAC Name

2,6-dibromo-4-chloro-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClFN/c7-2-1-3(9)5(10)4(8)6(2)11/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCRPSCQCHBRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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